molecular formula C15H13N3OS B5796319 4-{methyl[4-(4-pyridyl)-1,3-thiazol-2-yl]amino}phenol

4-{methyl[4-(4-pyridyl)-1,3-thiazol-2-yl]amino}phenol

Cat. No.: B5796319
M. Wt: 283.4 g/mol
InChI Key: MWDGMHDDJMUUML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{methyl[4-(4-pyridyl)-1,3-thiazol-2-yl]amino}phenol is a complex organic compound that features a thiazole ring, a pyridine ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{methyl[4-(4-pyridyl)-1,3-thiazol-2-yl]amino}phenol typically involves multi-step organic reactions. One common method includes the reaction of 4-aminoacetophenone with isobenzofuran-1,3-dione in boiling acetic acid to produce an intermediate compound. This intermediate is then reacted with thiosemicarbazide to form the desired thiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-{methyl[4-(4-pyridyl)-1,3-thiazol-2-yl]amino}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

4-{methyl[4-(4-pyridyl)-1,3-thiazol-2-yl]amino}phenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of 4-{methyl[4-(4-pyridyl)-1,3-thiazol-2-yl]amino}phenol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thiazole and pyridine rings are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole share the thiazole ring structure.

    Pyridine derivatives: Compounds such as nicotine and pyridoxine (vitamin B6) contain the pyridine ring.

Uniqueness

4-{methyl[4-(4-pyridyl)-1,3-thiazol-2-yl]amino}phenol is unique due to its combination of a thiazole ring, a pyridine ring, and a phenol group. This unique structure imparts specific chemical and biological properties that are not found in simpler thiazole or pyridine derivatives .

Properties

IUPAC Name

4-[methyl-(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-18(12-2-4-13(19)5-3-12)15-17-14(10-20-15)11-6-8-16-9-7-11/h2-10,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDGMHDDJMUUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)O)C2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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